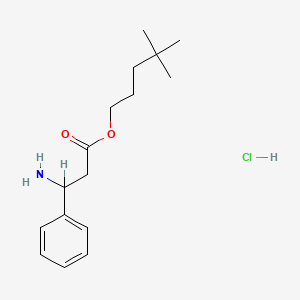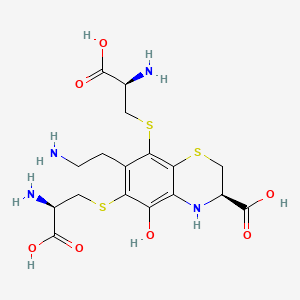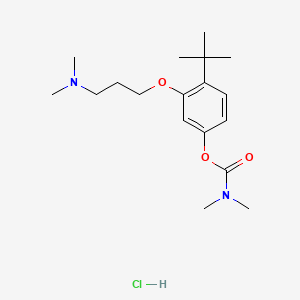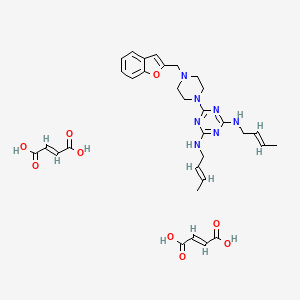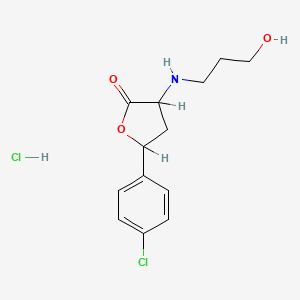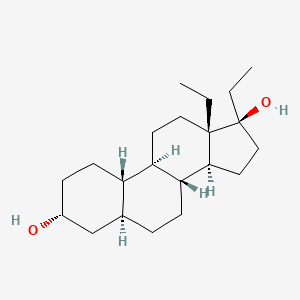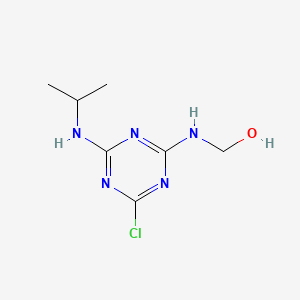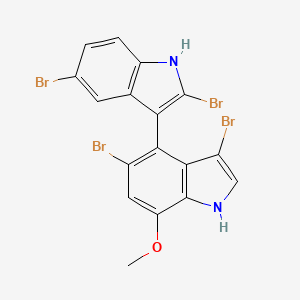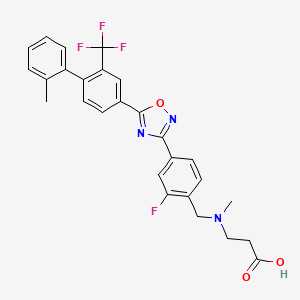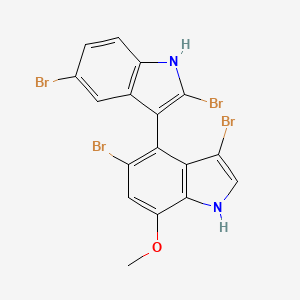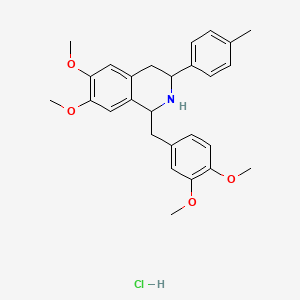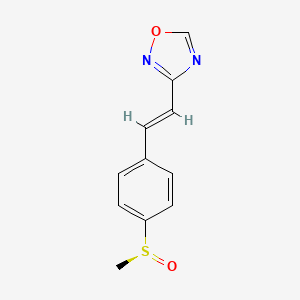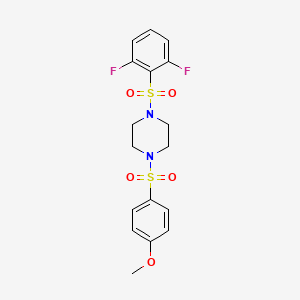![molecular formula C26H42LiNO3 B12755013 Lithium 4-[(octadecylamino)carbonyl]benzoate CAS No. 84501-54-2](/img/structure/B12755013.png)
Lithium 4-[(octadecylamino)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 4-[(octadecylamino)carbonyl]benzoate is a chemical compound with the molecular formula C26H42LiNO3 It is known for its unique structure, which includes a lithium ion, a benzoate group, and an octadecylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-[(octadecylamino)carbonyl]benzoate typically involves the reaction of 4-[(octadecylamino)carbonyl]benzoic acid with a lithium-containing reagent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Lithium 4-[(octadecylamino)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The benzoate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Lithium 4-[(octadecylamino)carbonyl]benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to lithium 4-[(octadecylamino)carbonyl]benzoate include:
Lithium 4-[(hexadecylamino)carbonyl]benzoate: Similar structure with a hexadecyl group instead of an octadecyl group.
Lithium 4-[(dodecylamino)carbonyl]benzoate: Contains a dodecyl group, leading to different chemical properties.
Lithium 4-[(octylamino)carbonyl]benzoate: Features an octyl group, resulting in unique interactions and applications.
Uniqueness
This compound is unique due to its long octadecyl chain, which imparts specific hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications where long-chain hydrophobic interactions are essential .
Properties
CAS No. |
84501-54-2 |
|---|---|
Molecular Formula |
C26H42LiNO3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
lithium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H43NO3.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1 |
InChI Key |
CFEXAQPFPQOCPS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


